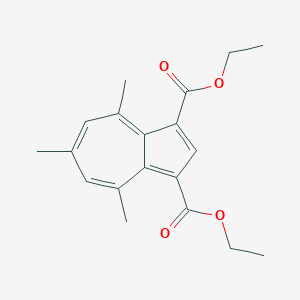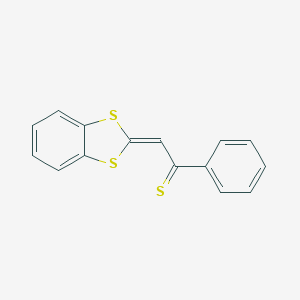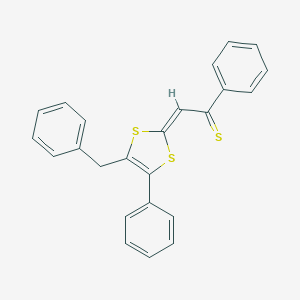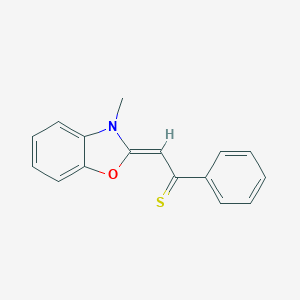
3-Nitro-4-propoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-4-propoxyaniline is a chemical compound that belongs to the family of nitroanilines. It is a yellow crystalline solid that is used in various scientific research applications due to its unique properties. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments, are well-studied.
Mecanismo De Acción
The exact mechanism of action of 3-Nitro-4-propoxyaniline is not well-understood. However, it is known to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine, which can have various effects on the nervous system.
Biochemical and Physiological Effects:
Studies have shown that 3-Nitro-4-propoxyaniline can have various biochemical and physiological effects, including its ability to induce oxidative stress and DNA damage. Additionally, it has been shown to have neurotoxic effects, leading to the impairment of cognitive function and memory. Furthermore, this compound has been linked to the development of cancer, as it can cause mutations in DNA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Nitro-4-propoxyaniline in lab experiments include its ability to inhibit the activity of certain enzymes, which can be useful in studying their functions. Additionally, its unique properties make it a useful precursor for the synthesis of other compounds. However, the limitations of using this compound include its toxicity and potential health risks, which need to be carefully considered when handling it in the lab.
Direcciones Futuras
There are many future directions for the study of 3-Nitro-4-propoxyaniline. One area of research could focus on its potential use as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease. Additionally, further studies could investigate its potential role in the development of cancer and the mechanisms by which it causes DNA damage. Furthermore, research could be conducted to develop safer and more efficient methods for the synthesis of this compound.
Conclusion:
In conclusion, 3-Nitro-4-propoxyaniline is a compound with unique properties that make it useful in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While this compound has potential as a therapeutic agent, its toxicity and potential health risks need to be carefully considered when handling it in the lab.
Métodos De Síntesis
The synthesis of 3-Nitro-4-propoxyaniline involves the reaction between 4-propoxyaniline and nitric acid in the presence of sulfuric acid. This method is known as the nitration of aniline, and it is a well-established method for the synthesis of nitroanilines. The reaction occurs at a temperature of around 0-5°C, and the product is purified through recrystallization.
Aplicaciones Científicas De Investigación
3-Nitro-4-propoxyaniline has various scientific research applications, including its use as a precursor for the synthesis of other compounds. For instance, it is used in the synthesis of 3,4-dichloronitrobenzene, which is an important intermediate for the production of herbicides and pesticides. Additionally, this compound is used in the synthesis of dyes, pigments, and pharmaceuticals.
Propiedades
Fórmula molecular |
C9H12N2O3 |
|---|---|
Peso molecular |
196.2 g/mol |
Nombre IUPAC |
3-nitro-4-propoxyaniline |
InChI |
InChI=1S/C9H12N2O3/c1-2-5-14-9-4-3-7(10)6-8(9)11(12)13/h3-4,6H,2,5,10H2,1H3 |
Clave InChI |
ZSUBWKSUEBTXOR-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)N)[N+](=O)[O-] |
SMILES canónico |
CCCOC1=C(C=C(C=C1)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate](/img/structure/B289749.png)
![5-methyl-1H,2H,3H-pyrido[3,2,1-ij]quinolinium](/img/structure/B289750.png)


![2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole](/img/structure/B289756.png)
![2-(4,5-Dimethyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiol-2-yl)pyridine](/img/structure/B289757.png)
![2-Methyl-3,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289759.png)
![2-(4-Methylphenyl)-4,5,6,7-tetrahydro-9lambda~4~-[1,2]dithiolo[1,5-b][1,2]benzodithiole](/img/structure/B289760.png)




![1-Phenyldibenzo[a,c]phenazine](/img/structure/B289772.png)